molecular formula C13H12F2N2O4S B2695497 5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380171-86-6

5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2695497
CAS No.: 2380171-86-6
M. Wt: 330.31
InChI Key: DQSVQVNGAMVSSC-UHFFFAOYSA-N
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Description

5-({1,1-Difluoro-5-azaspiro[23]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with the molecular formula C13H12F2N2O4S It is characterized by its unique spirocyclic structure, which includes a benzoxazole ring and a difluoro-azaspirohexane moiety

Preparation Methods

The synthesis of 5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multiple steps, typically starting with the preparation of the difluoro-azaspirohexane intermediate. This intermediate is then reacted with sulfonyl chloride and a benzoxazole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-azaspirohexane moiety may enhance binding affinity and specificity, while the sulfonyl and benzoxazole groups contribute to the overall stability and reactivity of the molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and benzoxazole derivatives. For example:

    1,1-Difluoro-5-azaspiro[2.3]hexane: Shares the spirocyclic structure but lacks the benzoxazole and sulfonyl groups.

    8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline: Contains a quinoline ring instead of a benzoxazole ring.

The uniqueness of 5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-[(2,2-difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O4S/c1-16-9-4-8(2-3-10(9)21-11(16)18)22(19,20)17-6-12(7-17)5-13(12,14)15/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVQVNGAMVSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC4(C3)CC4(F)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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